molecular formula C22H32N2O2 B11389182 5-Butyl-2-(4-isopropoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-Butyl-2-(4-isopropoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11389182
M. Wt: 356.5 g/mol
InChI Key: RQAAQTLYYSJDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butyl-2-(4-isopropoxyphenyl)-7-methyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-2-(4-isopropoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Tricyclic Core: This involves cyclization reactions that form the tricyclic structure. Common reagents used in this step include strong acids or bases to facilitate the cyclization.

    Introduction of Functional Groups: The butyl, isopropoxyphenyl, and methyl groups are introduced through substitution reactions. These steps often require specific catalysts and controlled reaction conditions to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2-(4-isopropoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

5-Butyl-2-(4-isopropoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding due to its unique structure.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Butyl-2-(4-isopropoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    5,7-Diethyl-2-(4-isopropylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: This compound has a similar tricyclic structure but with different substituents.

    2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Another similar compound with variations in the alkyl groups attached to the tricyclic core.

Uniqueness

The uniqueness of 5-Butyl-2-(4-isopropoxyphenyl)-7-methyl-1,3-diazatricyclo[3311~3,7~]decan-6-one lies in its specific combination of substituents and its tricyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

5-butyl-7-methyl-2-(4-propan-2-yloxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C22H32N2O2/c1-5-6-11-22-14-23-12-21(4,20(22)25)13-24(15-22)19(23)17-7-9-18(10-8-17)26-16(2)3/h7-10,16,19H,5-6,11-15H2,1-4H3

InChI Key

RQAAQTLYYSJDDH-UHFFFAOYSA-N

Canonical SMILES

CCCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OC(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.